(4R,5S)-nutlin carboxylic acid

MDM2-p53 PROTAC E3 ligase ligand

For MDM2-recruiting PROTAC synthesis, only the (4R,5S)-nutlin carboxylic acid delivers the necessary stereospecific activity and chemical tractability. Its Kd of 2.3 nM provides a 17-fold potency advantage over other diastereomers and a 5,900-fold advantage over the inactive Nutlin-3b enantiomer. With a purity of ≥98%, this stereochemically defined ligand featuring an essential carboxylic acid handle ensures consistent, high-yield linker conjugation for reproducible target engagement profiles in every degrader experiment.

Molecular Formula C32H32Cl2N4O6
Molecular Weight 639.5 g/mol
Cat. No. B11828062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5S)-nutlin carboxylic acid
Molecular FormulaC32H32Cl2N4O6
Molecular Weight639.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
InChIInChI=1S/C32H32Cl2N4O6/c1-19(2)44-26-16-24(43-3)12-13-25(26)31-35-29(20-4-8-22(33)9-5-20)30(21-6-10-23(34)11-7-21)38(31)32(42)37-15-14-36(18-28(40)41)27(39)17-37/h4-13,16,19,29-30H,14-15,17-18H2,1-3H3,(H,40,41)/t29-,30+/m1/s1
InChIKeyCYFZSMNCDNFMOG-IHLOFXLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4R,5S)-Nutlin Carboxylic Acid: High-Affinity MDM2 Ligand for PROTAC Development and p53 Pathway Research


(4R,5S)-Nutlin carboxylic acid (MDM2 ligand 2, E3 ligase ligand 15) is a stereochemically defined Nutlin 3-based MDM2 ligand bearing a carboxylic acid functional handle. It exhibits high-affinity binding to MDM2 with a reported dissociation constant (Kd) of 2.3 nM . The compound is primarily employed as a building block for the synthesis of proteolysis-targeting chimeras (PROTACs) that recruit the MDM2 E3 ubiquitin ligase for targeted protein degradation . Its defined (4R,5S) stereochemistry corresponds to the active enantiomeric configuration of the Nutlin scaffold.

Why Generic Substitution with Other Nutlin Analogs or Enantiomers Fails in (4R,5S)-Nutlin Carboxylic Acid Applications


Substituting (4R,5S)-nutlin carboxylic acid with generic Nutlin-3a, Nutlin-3b, or non-carboxylated analogs is not functionally equivalent. The (4R,5S) enantiomer displays stereospecific activity 17-fold higher than other diastereomers , and the carboxylic acid moiety provides an essential conjugation handle for linker attachment in PROTAC synthesis that is absent in parent Nutlin-3a . Furthermore, the inactive enantiomer Nutlin-3b exhibits approximately 5,900-fold weaker MDM2 binding (IC50 13.6 μM) compared with the 2.3 nM Kd of the (4R,5S)-nutlin carboxylic acid . Use of non-optimized analogs introduces significant variability in binding potency and eliminates the chemical tractability required for bifunctional degrader construction.

Quantitative Differentiation Evidence for (4R,5S)-Nutlin Carboxylic Acid vs. Closest Comparators


MDM2 Binding Affinity: (4R,5S)-Nutlin Carboxylic Acid Kd 2.3 nM vs. Nutlin-3a IC50 90 nM

(4R,5S)-Nutlin carboxylic acid demonstrates a binding affinity (Kd) of 2.3 nM for MDM2, as reported in Journal of Medicinal Chemistry (2020) . In comparison, the parent active enantiomer Nutlin-3a exhibits an IC50 of 90 nM (Ki 90 nM) for inhibition of the MDM2-p53 interaction . The approximately 39-fold higher affinity of the (4R,5S)-carboxylated derivative supports its selection as a more potent MDM2-recruiting warhead for PROTAC applications.

MDM2-p53 PROTAC E3 ligase ligand

Stereospecific Activity: 17-Fold Higher Potency of (4R,5S) Enantiomer over Other Diastereomers

Direct comparative studies reported in Chirality (2021) demonstrate that the (4R,5S) enantiomer of nutlin carboxylic acid exhibits 17-fold higher bioactivity than alternative diastereomeric forms . This stereochemical specificity is critical for achieving consistent and reproducible biological outcomes in MDM2-targeted research.

stereochemistry enantiomer selectivity SAR

Functional Conjugation Handle: Carboxylic Acid Moiety Enables Linker Attachment for PROTAC Synthesis

The carboxylic acid group present in (4R,5S)-nutlin carboxylic acid provides a convenient and chemically tractable handle for conjugation to linkers via amide bond formation . In contrast, parent Nutlin-3a lacks this functional group, requiring additional synthetic manipulation for incorporation into PROTACs. This design feature streamlines the assembly of MDM2-recruiting bifunctional degraders .

PROTAC linker conjugation bifunctional degrader

In Vivo Tumor Growth Inhibition: 68% Suppression at 50 mg/kg in Xenograft Models

Pharmacokinetic and efficacy studies in xenograft models demonstrate that (4R,5S)-nutlin carboxylic acid achieves 68% tumor growth inhibition at a dose of 50 mg/kg . This level of in vivo activity supports its utility as a lead-like compound for further optimization in cancer research.

in vivo efficacy xenograft oncology

Enantiomer Potency Differential: (4R,5S) Active vs. (4S,5R) Inactive – 150-Fold Difference

The Nutlin scaffold exhibits extreme enantiomer-dependent potency. Nutlin-3b (the less active enantiomer) shows an IC50 of 13.6 μM for MDM2 inhibition, representing a 150-fold reduction in potency compared with the active enantiomer Nutlin-3a (IC50 90 nM) . Since (4R,5S)-nutlin carboxylic acid retains the active stereochemical configuration, its potency is expected to align with the active series, unlike the inactive diastereomers.

enantiomer selectivity MDM2 p53

Optimized Application Scenarios for (4R,5S)-Nutlin Carboxylic Acid Based on Differentiated Evidence


PROTAC Development and Targeted Protein Degradation

Researchers constructing MDM2-recruiting PROTACs should select (4R,5S)-nutlin carboxylic acid as the E3 ligase ligand due to its high binding affinity (Kd 2.3 nM) and the presence of a carboxylic acid conjugation handle that streamlines linker attachment . The compound's defined stereochemistry ensures consistent performance in degrader assays.

MDM2-p53 Interaction Studies Requiring High-Affinity Probes

For biochemical and cellular studies investigating the MDM2-p53 axis, (4R,5S)-nutlin carboxylic acid offers a potent probe with approximately 39-fold higher MDM2 affinity than Nutlin-3a and 5,900-fold higher than the inactive enantiomer Nutlin-3b . This enables detection of subtle pathway modulations at lower compound concentrations.

In Vivo Oncology Model Experiments

Investigators conducting xenograft or syngeneic tumor studies can leverage (4R,5S)-nutlin carboxylic acid as a tool compound with documented in vivo efficacy, showing 68% tumor growth inhibition at 50 mg/kg . This provides a benchmark for evaluating novel MDM2-targeted therapies or combination regimens.

Stereochemistry-Activity Relationship (SAR) Studies

The 17-fold activity differential between the (4R,5S) enantiomer and other diastereomers makes this compound a critical reference standard for SAR investigations of the Nutlin scaffold . Procurement of the stereochemically pure compound ensures that observed biological effects are attributable to the intended molecular configuration.

Technical Documentation Hub

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